8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
8-Ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS: 7345-50-8) is a tricyclic heterocyclic compound comprising a dithiolothione ring fused to a quinoline scaffold. The ethoxy (-OCH₂CH₃) and trimethyl (-CH₃) substituents at positions 8, 4, and 5 enhance its steric and electronic properties, enabling selective interactions with biological targets such as protein kinases . This compound belongs to the dithioloquinolinethione family, which exhibits pleiotropic activities, including antitumor, anti-inflammatory, and kinase inhibitory effects .
Properties
IUPAC Name |
8-ethoxy-4,4,5-trimethyldithiolo[3,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS3/c1-5-17-9-6-7-11-10(8-9)12-13(19-20-14(12)18)15(2,3)16(11)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHKPFJXEPEIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfurization of Substituted Dihydroquinolines
The most widely reported method involves sulfurization of 8-ethoxy-4,4,5-trimethyl-1,2-dihydroquinoline precursors. As demonstrated in analogous syntheses of 8-methoxy derivatives, the dihydroquinoline scaffold is treated with elemental sulfur in dimethylformamide (DMF) under reflux. For the target compound, the precursor 8-ethoxy-4,4,5-trimethyl-1,2-dihydroquinoline is synthesized via:
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Alkylation of 8-hydroxyquinoline : Williamson ether synthesis introduces the ethoxy group using ethyl bromide and a base (e.g., K₂CO₃).
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Methylation : Sequential treatment with methyl iodide or dimethyl sulfate installs the 4,4,5-trimethyl groups.
The sulfurization step proceeds via radical intermediates, forming the dithiolo ring. Optimal conditions involve a 5:1 molar ratio of sulfur to dihydroquinoline in DMF at 120°C for 6–8 hours.
Cyclocondensation of Thioamide Intermediates
An alternative route involves cyclizing thioamide intermediates. For example, reacting 8-ethoxy-4,4,5-trimethylquinoline-2-carbothioamide with phosphorus pentasulfide (P₂S₅) in xylene generates the dithiolo ring. This method offers higher regioselectivity but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Side reactions, such as over-sulfurization or ethoxy group cleavage, are mitigated by controlling temperature and using inert atmospheres.
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and crystallographic methods:
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¹H NMR : Key signals include:
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IR Spectroscopy : Strong absorption at 1210 cm⁻¹ (C=S stretch) and 1050 cm⁻¹ (C-O-C of ethoxy).
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X-ray Crystallography : Confirms the planar dithiolo ring and substituent geometry, with a dihedral angle of ~85° between the quinoline and dithiolo moieties.
Challenges and Mitigation Strategies
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Ethoxy Group Stability : The ethoxy group is prone to cleavage under acidic conditions. Using aprotic solvents (e.g., DMF) and avoiding strong acids preserves functionality.
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Regioselectivity in Methylation : Competitive methylation at nitrogen is suppressed by employing bulky bases like DBU.
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Purification : Column chromatography with silica gel and ethyl acetate/hexane (1:4) effectively isolates the product.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sulfurization | 65–72 | >95 | High (gram-scale) |
| Cyclocondensation | 55–60 | 90–92 | Moderate |
The sulfurization route is preferred for its scalability and reproducibility, despite marginally lower yields compared to cyclocondensation.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce N-acyl derivatives .
Scientific Research Applications
The compound 8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, materials science, and environmental studies.
Anticancer Activity
Research has indicated that dithioloquinoline derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of oxidative stress pathways. For instance:
- Mechanism of Action : Dithioloquinolines may disrupt cellular redox balance and promote reactive oxygen species (ROS) production, leading to cancer cell death.
- Case Study : A study demonstrated that a related compound effectively inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis.
Antimicrobial Properties
The antimicrobial potential of dithioloquinoline derivatives has also been investigated. Their ability to interact with microbial membranes and inhibit vital enzymatic processes presents opportunities for developing new antibiotics.
- Research Findings : In vitro tests have shown that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the ethoxy group can enhance efficacy.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.
- Mechanism : The compound's ability to modulate oxidative stress and inflammation may contribute to its neuroprotective effects.
Photovoltaic Materials
The unique electronic properties of dithioloquinolines make them suitable for applications in organic photovoltaic devices. Their ability to facilitate charge transfer can enhance the efficiency of solar cells.
- Research Example : A study reported the incorporation of dithioloquinoline derivatives into polymer matrices, resulting in improved charge mobility and light absorption characteristics.
Conductive Polymers
Dithioloquinoline compounds can be used as dopants in conductive polymers. Their incorporation can enhance the electrical conductivity of materials used in sensors and flexible electronics.
Heavy Metal Ion Detection
The complexation ability of dithioloquinolines with heavy metal ions positions them as potential agents for environmental monitoring. They can selectively bind to toxic metals such as lead and mercury.
- Detection Method : Fluorescent sensors based on dithioloquinoline derivatives have been developed for real-time detection of heavy metals in water samples.
Bioremediation
Research is ongoing into the use of these compounds in bioremediation processes. Their ability to chelate metal ions could be harnessed to remove contaminants from soil and water.
Summary Table of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis in cancer cells |
| Antimicrobial agents | Effective against various bacterial strains | |
| Neuroprotection | Modulation of oxidative stress | |
| Materials Science | Organic photovoltaics | Improved charge mobility |
| Conductive polymers | Enhanced electrical conductivity | |
| Environmental Science | Heavy metal ion detection | Development of fluorescent sensors |
| Bioremediation | Potential for removing contaminants |
Mechanism of Action
The mechanism of action of 8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with protein kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in substituents at the quinoline ring (position 8) and the dihydroquinoline moiety (positions 4, 5). These modifications influence pharmacokinetics and target selectivity:
Kinase Inhibition
- 8-Ethoxy-4,4,5-trimethyl derivative : Demonstrates potent inhibition of JAK3 (IC₅₀ = 0.36–0.46 µM) and NPM1-ALK (IC₅₀ = 0.25–0.54 µM), outperforming reference inhibitors like sorafenib in selective assays .
- 8-Morpholinyl derivative : Exhibits broader kinase inhibition, including EGFR[L858R][T790] (IC₅₀ = 0.78 µM), but lower selectivity compared to the ethoxy variant .
Anticancer Mechanisms
- Unlike oltipraz, which acts via NF-κB suppression and antioxidant enzyme induction , the ethoxy derivative directly inhibits oncogenic kinases, blocking proliferation and inducing apoptosis in cancer cells .
- ADT-OH, a simpler dithiolothione, lacks kinase activity but protects mitochondria via H₂S release, highlighting divergent mechanisms within the family .
Antimicrobial Activity
- The 8-methoxy-5-thienylcarbonyl analogue (2i) shows antifungal and antibacterial activity, underscoring the role of lipophilic substituents in membrane-targeting .
Molecular Design and Selectivity
- Substituent Effects : Ethoxy groups enhance solubility and steric hindrance, improving kinase binding compared to bulkier morpholinyl or thienyl groups .
- Multi-Target Potential: Hybrid derivatives (e.g., phenylpiperazinylcarbothioyl) exhibit dual kinase and chemoprotective activities, but with increased off-target risks .
Challenges and Limitations
- Selectivity : While the ethoxy derivative shows high JAK3/NPM1-ALK selectivity, cross-reactivity with cRAF (IC₅₀ = 0.78 µM) necessitates structural refinement .
- Metabolic Stability: Limited data exist on hepatic clearance or metabolite toxicity compared to ADT-OH, which is well-characterized in preclinical models .
Biological Activity
8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a synthetic compound belonging to the class of dithioloquinoline derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesis methods, and structure-activity relationships.
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the quinoline core and subsequent modifications to introduce the ethoxy and trimethyl groups. The detailed synthetic pathways can vary but often utilize starting materials such as 2-aminobenzenethiol and various electrophiles under controlled reaction conditions.
Antimicrobial Activity
Research indicates that derivatives of dithioloquinoline compounds exhibit significant antimicrobial properties. For instance:
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 8-Ethoxy derivative | Pseudomonas aeruginosa | 22 |
| 8-Ethoxy derivative | Klebsiella pneumoniae | 25 |
| Standard Drug | Pseudomonas aeruginosa | 24 |
| Standard Drug | Klebsiella pneumoniae | 27 |
The compound has shown effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications at specific positions significantly enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of dithioloquinoline derivatives has been explored in various cancer cell lines. Notably:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Cell Lines Tested : Studies have utilized human breast cancer (MCF-7) and lung cancer (A549) cell lines.
In one study, the derivative exhibited an IC50 value of approximately 15 µM against MCF-7 cells after 48 hours of treatment. This suggests a promising therapeutic index for further development in oncology .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial effects of various dithioloquinoline derivatives against a panel of bacterial strains. The results indicated that the presence of electron-withdrawing groups on the aromatic ring significantly increased antibacterial activity.
- Anticancer Evaluation : Another investigation focused on the antiproliferative effects of the compound on A549 cells. The study reported a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications:
- Substituents : The introduction of alkyl or aryl groups at specific positions enhances lipophilicity and biological activity.
- Functional Groups : Electron-withdrawing or donating groups can modulate the reactivity and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 8-ethoxy-4,4,5-trimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione, and how are they addressed?
- Methodology : Multi-step synthesis typically involves sequential oxidation, substitution, and cyclization reactions. For example, introducing the ethoxy group requires controlled alkoxylation under anhydrous conditions to avoid side reactions. The dithiolo ring formation often employs sulfurizing agents like Lawesson’s reagent, with temperature optimization (60–80°C) to balance reaction rate and stability of intermediates. Purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate the thione product .
- Analytical validation : Intermediate structures are confirmed using -NMR and -NMR to track substituent incorporation and ring closure .
Q. How does the sulfur-containing dithiolo ring influence the compound’s electronic properties and reactivity?
- Experimental insights : The dithiolo ring introduces electron-withdrawing effects, stabilizing the quinoline core and enhancing electrophilic substitution at the 3-position. Cyclic voltammetry studies on analogous compounds reveal redox activity at −0.8 to −1.2 V (vs. Ag/AgCl), attributed to sulfur’s lone-pair interactions .
- Reactivity : The thione group participates in nucleophilic addition reactions, enabling functionalization (e.g., alkylation or acylation) for derivative synthesis .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?
- Primary methods :
- NMR : -NMR identifies methyl (δ 1.2–1.5 ppm) and ethoxy (δ 3.4–3.6 ppm) protons, while -NMR confirms the thione carbon (δ ~200 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) with <5 ppm error .
- XRD : Single-crystal X-ray diffraction resolves the fused dithiolo-quinoline geometry and dihedral angles, critical for confirming stereochemistry in solid-state studies .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s interaction with biological targets, such as enzyme active sites?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize the compound’s geometry and electrostatic potential surfaces. Docking studies (AutoDock Vina) simulate binding to targets like cytochrome P450, highlighting hydrophobic interactions with the ethoxy group and hydrogen bonding via the thione sulfur .
- Validation : Experimental IC values from enzyme inhibition assays correlate with computed binding affinities (R > 0.85 in related quinoline derivatives) .
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antiviral efficacy) across similar dithioloquinolines?
- Critical analysis :
- Structural variations : Compare substituent effects (e.g., ethoxy vs. methoxy) on membrane permeability using logP calculations. Ethoxy derivatives exhibit higher lipophilicity (logP ~3.5), enhancing bacterial cell penetration but reducing solubility for viral entry .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing under consistent pH and serum protein levels to minimize variability .
Q. How does the compound’s stability under physiological conditions impact its applicability in in vivo studies?
- Degradation profiling : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. HPLC monitoring reveals 90% degradation within 2 hours at pH 2.0 due to thione hydrolysis, whereas plasma stability exceeds 6 hours. This necessitates enteric coating for oral administration .
- Metabolite identification : LC-MS/MS detects primary metabolites (e.g., sulfoxide derivatives) in liver microsome assays, guiding toxicity evaluations .
Q. What structural modifications enhance selectivity for cancer cell lines over normal cells?
- SAR (Structure-Activity Relationship) insights :
- Ethoxy replacement : Replacing ethoxy with bulkier tert-butoxy groups reduces IC against MCF-7 cells by 40% but increases cytotoxicity toward HEK293 normal cells.
- Methyl positioning : 4,4,5-Trimethyl substitution minimizes off-target effects by sterically hindering non-specific protein binding .
- Validation : Flow cytometry confirms apoptosis induction (Annexin V/PI staining) in cancer cells at 10 µM, with <10% necrosis in normal cells .
Comparative and Mechanistic Questions
Q. How does this compound compare to its 8-methoxy analog in terms of photophysical properties and bioactivity?
- Photostability : The ethoxy derivative exhibits a 20% higher quantum yield in UV-Vis (λ ~340 nm) due to reduced electron-donating effects versus methoxy. However, methoxy analogs show superior ROS generation under visible light, relevant for photodynamic therapy .
- Bioactivity : Ethoxy derivatives demonstrate 2-fold higher antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) but lower anti-inflammatory potency (IC COX-2 = 15 µM vs. 8 µM for methoxy) .
Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?
- Assays :
- ROS detection : Use DCFH-DA fluorescence in HUVEC cells treated with 5–50 µM compound. A 30% decrease in ROS at 25 µM indicates antioxidant activity .
- Gene expression : qRT-PCR reveals upregulation of Nrf2 and downstream SOD1 in a dose-dependent manner (2–10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
